molecular formula C29H27NO9 B12096619 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Cat. No.: B12096619
M. Wt: 533.5 g/mol
InChI Key: LHTZHKQWUHDJDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine involves multiple steps, typically starting from simpler precursor molecules. The exact synthetic route can vary, but it generally involves the following steps:

    Formation of the Aporphine Core: This step involves the construction of the aporphine skeleton through cyclization reactions.

    Methoxylation: Introduction of methoxy groups at the 1, 2, 3, and 10 positions.

    Benzyloxy Substitution: Attachment of the 2-hydroxy-4,5-dimethoxybenzyloxy group.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its natural sources. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Methoxy and benzyloxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield hydroxylated derivatives.

Scientific Research Applications

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:

    Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to certain receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,10-Tetramethoxyaporphine: Lacks the benzyloxy group, making it less complex.

    9-Oxoaporphine: Similar core structure but lacks methoxy and benzyloxy groups.

Uniqueness

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C29H27NO9

Molecular Weight

533.5 g/mol

IUPAC Name

5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3

InChI Key

LHTZHKQWUHDJDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC

Origin of Product

United States

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